molecular formula C27H29N5O3 B1244304 6'-Guanidinonaltrindole

6'-Guanidinonaltrindole

カタログ番号: B1244304
分子量: 471.5 g/mol
InChIキー: XDKOGAAFSBGLBO-GYHUNEDQSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6'-Guanidinonaltrindole (6'-GNTI) is a potent and selective ligand of the κ-opioid receptor (KOR) that functions as an extreme G protein-biased agonist . This signaling bias is characterized by its potent partial agonism for G protein activation, which inhibits adenylate cyclase and reduces cAMP production, while simultaneously failing to recruit β-arrestin . This unique pharmacological profile makes 6'-GNTI a critical research tool for investigating the distinct physiological outcomes mediated by specific signaling pathways downstream of KOR activation. The primary research value of 6'-GNTI lies in its potential to dissociate the therapeutic analgesic effects of KOR activation, which are mediated by the G protein pathway, from adverse effects like dysphoria and hallucinations, which are linked to β-arrestin recruitment . Studies suggest that 6'-GNTI can produce analgesia in animal models without triggering the dysphoric and pro-tolerance effects associated with non-biased KOR agonists, positioning it as a promising lead compound for the development of non-addictive pain therapeutics . Furthermore, in endogenous neuronal settings such as striatal neurons, 6'-GNTI selectively activates the Akt pathway in a pertussis toxin-sensitive manner, without inducing β-arrestin 2-dependent ERK1/2 phosphorylation, providing a clear example of functional selectivity in a native system . Researchers should note that, despite its promising signaling profile, 6'-GNTI has been reported to induce KOR-independent itching-like behavior (pruritus) in animal models, which is an important consideration for experimental design . This product is intended for research purposes only and is not approved for human or veterinary use .

特性

分子式

C27H29N5O3

分子量

471.5 g/mol

IUPAC名

2-[(1S,2S,13R,21R)-22-(cyclopropylmethyl)-2,16-dihydroxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5(10),6,8,15,17,19(25)-heptaen-8-yl]guanidine

InChI

InChI=1S/C27H29N5O3/c28-25(29)30-15-4-5-16-17-11-27(34)20-9-14-3-6-19(33)23-21(14)26(27,7-8-32(20)12-13-1-2-13)24(35-23)22(17)31-18(16)10-15/h3-6,10,13,20,24,31,33-34H,1-2,7-9,11-12H2,(H4,28,29,30)/t20-,24+,26+,27-/m1/s1

InChIキー

XDKOGAAFSBGLBO-GYHUNEDQSA-N

異性体SMILES

C1CC1CN2CC[C@]34[C@@H]5C6=C(C[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)C=C(C=C8)N=C(N)N

正規SMILES

C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)C=C(C=C8)N=C(N)N

同義語

6'-GNTI
6'-guanidinonaltrindole

製品の起源

United States

科学的研究の応用

Pharmacological Profile

6'-Guanidinonaltrindole is characterized as a G protein-biased agonist at the kappa-opioid receptor (KOR). Unlike traditional opioid agonists that activate both G protein and β-arrestin pathways, 6'-GNTI selectively activates the G protein pathway while inhibiting β-arrestin recruitment. This functional selectivity is significant as it may lead to analgesic effects without the common side effects associated with opioid use, such as dysphoria and tolerance development .

Pain Management

One of the primary applications of 6'-GNTI is in the field of pain relief . Studies have demonstrated that 6'-GNTI produces a prolonged antinociceptive response in animal models of thermal allodynia, indicating its potential as a non-addictive analgesic . The compound's ability to activate KOR without recruiting β-arrestin suggests it could provide effective pain relief while minimizing adverse effects.

Neuropsychiatric Disorders

Research indicates that kappa-opioid receptor agonists like 6'-GNTI may have applications in treating anxiety and depression . The selective activation of G protein signaling pathways may offer therapeutic benefits without the dysphoria typically associated with other opioid agonists .

Opioid Use Disorder

Given its unique mechanism of action, 6'-GNTI has been proposed as a candidate for addressing opioid use disorder . Its ability to modulate KOR signaling without triggering the adverse effects associated with traditional opioids could facilitate safer treatment options for individuals struggling with addiction .

Case Studies and Research Findings

Several studies have explored the pharmacological properties and potential applications of 6'-GNTI:

Study Findings Implications
Portoghese et al. (2001)Demonstrated that 6'-GNTI is a potent partial agonist at KOR with significant selectivity over other opioid receptors .Suggests potential for targeted pain therapies with fewer side effects.
ResearchGate Study (2020)Found that local application of 6'-GNTI produced potent analgesic effects in peripheral models, supporting its use in localized pain management .Indicates possible applications in clinical settings for localized pain relief.
PMC Article (2012)Highlighted the compound's role in receptor oligomerization and its implications for understanding opioid receptor dynamics in vivo .Provides insights into receptor interactions that could inform future drug development strategies.

準備方法

Guanidinylation of Naltrindole

The critical step in 6'-GNTI synthesis is the regioselective introduction of a guanidine group at the 6'-position of naltrindole. This is achieved through nucleophilic substitution or transition metal-catalyzed coupling.

Reaction Conditions:

  • Temperature: 80–100°C (reflux)

  • Catalyst: Pd(PPh₃)₄ (for cross-coupling) or base (e.g., K₂CO₃)

  • Solvent: Dimethylformamide (DMF) or dichloromethane (DCM)

  • Time: 12–24 hours

The reaction typically proceeds via activation of the 6'-position through halogenation (e.g., bromination) followed by displacement with a guanidine nucleophile. For example:

Naltrindole-Br+GuanidinePd(PPh₃)₄, DMF6’-GNTI precursor\text{Naltrindole-Br} + \text{Guanidine} \xrightarrow{\text{Pd(PPh₃)₄, DMF}} \text{6'-GNTI precursor}

Yield Optimization:

  • Excess guanidine (2–3 eq.) improves conversion rates.

  • Microwave-assisted synthesis reduces reaction time to 2–4 hours.

Salt Formation and Purification

The crude product is converted to its ditrifluoroacetate salt to enhance solubility and stability.

Procedure:

  • Acidification: Treat the free base with trifluoroacetic acid (TFA) in cold DCM.

  • Precipitation: Add diethyl ether to isolate the salt.

  • Recrystallization: Use ethanol/water mixtures for purity ≥99% (HPLC).

Critical Parameters:

  • pH Control: Maintain pH <3 during salt formation to prevent decomposition.

  • Temperature: 0–4°C to avoid side reactions.

Analytical Characterization

Post-synthesis validation ensures structural fidelity and purity:

Technique Key Observations
¹H/¹³C NMR Guanidine proton resonance at δ 7.8–8.2 ppm (D₂O)
High-Resolution MS [M+H]⁺ = 472.2 m/z (calc. 471.5 g/mol)
HPLC Retention time = 12.3 min (C18 column, 0.1% TFA/ACN)

Industrial-Scale Considerations

While laboratory-scale syntheses are well-documented, industrial production faces challenges:

  • Cost-Efficiency:

    • Guanidine derivatives are expensive; alternatives like tert-butyloxycarbonyl (Boc)-protected guanidine reduce costs but require deprotection steps.

  • Solvent Recovery:

    • DMF recycling via distillation achieves >90% recovery.

  • Regulatory Compliance:

    • Residual Pd limits <10 ppm (ICH Q3D guidelines).

Comparative Analysis with Analogous Compounds

The synthesis of 6'-GNTI shares similarities with its positional isomer, 5'-guanidinonaltrindole (5'-GNTI), but differs in regioselectivity:

Parameter 6'-GNTI 5'-GNTI
Guanidine Position 6'-position of indole5'-position of indole
Reaction Yield 35–45%50–60%
KOR Selectivity >500-fold over DOR/MOR>1000-fold over DOR/MOR

The lower yield of 6'-GNTI is attributed to steric hindrance at the 6'-position during guanidinylation .

Q & A

Basic Research Questions

Q. What experimental models are most suitable for studying 6’-GNTI’s biased agonism at κ-opioid receptors (KOR)?

  • Methodological Answer: Use in vitro assays to dissect signaling bias. For example:

  • G protein coupling : Measure GTPγS binding in HEK293 cells expressing KOR to quantify activation efficiency .
  • Beta-arrestin recruitment : Employ bioluminescence resonance energy transfer (BRET) assays to detect 6’-GNTI’s lack of arrestin-2 recruitment compared to U69,593 .
  • ERK phosphorylation : Perform Western blotting in striatal neurons to assess potency differences between 6’-GNTI and other KOR agonists .
    • Key Finding: 6’-GNTI is a partial agonist for G protein coupling but a full agonist for ERK activation, demonstrating pathway-specific bias .

Q. How does 6’-GNTI’s signaling bias compare to traditional KOR agonists like U69,593?

  • Methodological Answer : Conduct parallel dose-response curves in the same cellular system (e.g., HEK293 or primary neurons) for:

  • Potency : Compare EC₅₀ values in G protein vs. arrestin pathways.
  • Efficacy : Normalize maximal responses to a reference agonist (e.g., U69,593) to determine partial/full agonism .
    • Key Finding: 6’-GNTI is more potent than U69,593 in G protein and ERK pathways but fails to recruit arrestin, making it a tool for studying biased signaling .

Q. What controls are essential when analyzing 6’-GNTI’s antagonistic effects on other KOR agonists?

  • Methodological Answer :

  • Use vehicle controls to rule out solvent interference.
  • Include inverse agonist controls (e.g., nor-BNI) to validate receptor specificity.
  • Perform Schild analysis to distinguish competitive vs. non-competitive antagonism in G protein and arrestin pathways .
    • Key Finding: 6’-GNTI fully blocks U69,593-induced arrestin recruitment and receptor internalization, suggesting pathway-selective antagonism .

Advanced Research Questions

Q. How does 6’-GNTI exhibit tissue-specific functional selectivity in vivo (e.g., spinal cord vs. striatum)?

  • Methodological Answer :

  • Regional dissection : Compare KOR-mediated G protein activity in spinal cord and striatal tissues using [³⁵S]GTPγS binding assays .
  • Behavioral assays : Pair tissue-specific KOR knockdown with 6’-GNTI administration to isolate CNS effects (e.g., analgesia vs. dysphoria).
    • Key Finding: 6’-GNTI acts as an inverse agonist in spinal cord G protein coupling but not in the striatum, highlighting region-dependent signaling .

Q. What mechanisms underlie 6’-GNTI’s failure to internalize KOR despite activating ERK?

  • Methodological Answer :

  • Receptor trafficking assays : Tag KOR with pH-sensitive fluorophores (e.g., pHluorin) to track internalization dynamics in real time.
  • Kinase inhibition : Test ERK activation dependency using MEK inhibitors (e.g., U0126) to determine if ERK signaling is arrestin-independent .
    • Key Finding: 6’-GNTI activates ERK via G protein-dependent mechanisms, bypassing arrestin-mediated internalization .

Q. How can researchers resolve contradictions in 6’-GNTI’s partial vs. full agonism across studies?

  • Methodological Answer :

  • System-specific calibration : Normalize data to cell-type-specific receptor density (e.g., via radioligand binding).
  • Pathway crosstalk analysis : Use pathway-selective inhibitors (e.g., GRK2/3 knockouts) to isolate confounding signaling interactions .
    • Key Finding: Discrepancies arise from differences in cellular context (e.g., receptor expression levels, effector availability) .

Q. What strategies validate 6’-GNTI’s potential for reducing addiction-related behaviors without dysphoric side effects?

  • Methodological Answer :

  • Conditioned place preference (CPP) : Compare 6’-GNTI’s effects on drug-seeking behavior vs. aversion in rodent models.
  • Dopamine microdialysis : Measure striatal dopamine levels post-administration to assess KOR-mediated modulation .
    • Key Finding: 6’-GNTI’s bias against arrestin may decouple therapeutic effects (e.g., anti-addiction) from adverse outcomes (e.g., dysphoria) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。